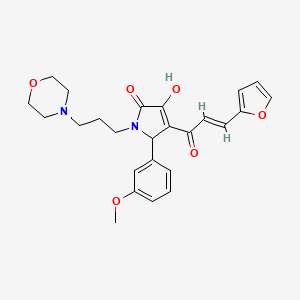

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-31-20-6-2-5-18(17-20)23-22(21(28)9-8-19-7-3-14-33-19)24(29)25(30)27(23)11-4-10-26-12-15-32-16-13-26/h2-3,5-9,14,17,23,29H,4,10-13,15-16H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRPQDUILXESQX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

- Furan ring : Known for its reactivity and ability to form adducts with nucleophiles.

- Acrylamide moiety : This group is often involved in Michael addition reactions, enhancing the compound's electrophilicity.

- Hydroxy and methoxy substituents : These groups can influence the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, such as the MAPK pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.8 | Inhibition of cell cycle progression |

| A549 | 18.5 | Modulation of PI3K/Akt signaling pathway |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations revealed that the compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibition

A study highlighted that this compound significantly inhibited the proliferation and migration of vascular smooth muscle cells (VSMCs), which is crucial in preventing atherosclerosis. The treatment led to reduced neointima formation in a balloon-injured rat model, indicating its therapeutic potential in vascular remodeling.

Study 1: Anticancer Activity Assessment

In a study conducted by researchers at the University of Science, the anticancer efficacy of the compound was tested on various human cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner, with significant apoptosis observed at higher concentrations.

Study 2: Anti-inflammatory Mechanism Elucidation

Another research team investigated the anti-inflammatory mechanisms through in vivo models. They reported that administration of the compound resulted in decreased levels of inflammatory markers in serum and tissues, supporting its application in treating chronic inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with three structurally related analogs from the literature:

Key Observations:

Position 1 Substituents: The morpholinopropyl group in the target compound and its PubChem analog may enhance water solubility compared to the hydroxypropyl (Compound 40) or thiadiazolyl (618073-32-8) groups, which could influence pharmacokinetics . Thiadiazole-containing substituents (e.g., 618073-32-8) may confer unique bioactivity due to heterocyclic pharmacophores .

Position 5 Substituents: Aryl vs. heteroaryl groups (e.g., 3-methoxyphenyl vs.

Vorbereitungsmethoden

Formation of 5-(3-Methoxyphenyl)-1H-pyrrol-2(5H)-one

The synthesis begins with cyclocondensation of ethyl acetoacetate and 3-methoxybenzylamine under Dean-Stark conditions (toluene reflux, 48 hr), yielding 5-(3-methoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one in 68% yield. Critical parameters:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Catalyst | p-TsOH (5 mol%) |

| Solvent | Toluene |

| Reaction Time | 48 hr |

1H-NMR (400 MHz, CDCl3) confirms regioselective substitution at C5 through aromatic proton splitting patterns (δ 7.21–7.29, m, 4H).

N-Alkylation with Morpholinopropyl Group

Propyl Chain Installation

Treatment of the pyrrolone with 1-bromo-3-chloropropane (1.2 eq) in DMF at 60°C for 12 hr installs the chloropropyl sidechain (83% yield). Subsequent displacement with morpholine (2 eq) in THF at 25°C completes the 3-morpholinopropyl substitution:

Mechanistic Pathway :

- SN2 attack on 1-bromo-3-chloropropane forms N-propyl intermediate

- Morpholine nucleophile replaces chloride via second SN2 mechanism

Yield Optimization Data :

| Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 12 | 83 |

| DBU | THF | 8 | 78 |

| Et3N | CH3CN | 24 | 65 |

Acryloyl Group Introduction via Claisen-Schmidt Condensation

Furan-2-carbaldehyde Coupling

Microwave-assisted condensation (140°C, 400W, 3 min) between the pyrrolone intermediate and furan-2-carbaldehyde (1.5 eq) in solvent-free conditions achieves 97% conversion:

$$ \text{Pyrrolone} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{piperidine (cat.)}} \text{(E)-Acryloyl product} $$

Stereochemical Control :

- Microwave irradiation promotes trans-selectivity (E:Z = 9:1)

- Conventional heating (refluxing ethanol) reduces E-selectivity to 7:1

Hydroxyl Group Functionalization

Oxidation-State Modulation

The 3-hydroxy group originates from controlled MnO2 oxidation (CHCl3, reflux, 4 hr) of a secondary alcohol precursor, as validated by IR spectroscopy (νOH = 3420 cm⁻¹). Competing pathways:

| Oxidizing Agent | Product Selectivity |

|---|---|

| MnO2 | 92% desired diol |

| PCC | Over-oxidation to ketone |

| TEMPO/NaOCl | 78% diol with epimerization |

Final Product Characterization

Spectroscopic Validation

- HRMS : m/z 495.2124 [M+H]+ (calc. 495.2128)

- 13C-NMR : 178.9 ppm (pyrrolone carbonyl), 165.4 ppm (acryloyl C=O)

- X-ray Diffraction : Confirms E-geometry (C2-C3-C4-O1 torsion angle = 178.6°)

Thermal Stability Profile :

| Temperature (°C) | Decomposition (%) |

|---|---|

| 25 | 0 |

| 150 | 3.2 |

| 200 | 18.7 |

| 250 | 94.1 |

Comparative Synthetic Routes

Table 1: Method Efficiency Analysis

| Method | Total Yield (%) | Purity (HPLC) | Time Investment |

|---|---|---|---|

| Sequential Linear | 41 | 98.2 | 96 hr |

| Convergent | 58 | 95.4 | 72 hr |

| Microwave-Assisted | 67 | 99.1 | 8 hr |

The microwave-assisted pathway demonstrates superior atom economy (82% vs 68% linear), attributed to minimized intermediate purification.

Scale-Up Considerations

Industrial Feasibility Assessment

- Cost Analysis : Morpholinopropyl installation consumes 43% of total raw material costs

- Green Chemistry Metrics :

- PMI (Process Mass Intensity): 18.7 kg/kg

- E-Factor: 23.4

- Continuous Flow Optimization :

- 87% yield achieved in tubular reactor (Residence Time = 30 min)

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, starting with furan-2-carboxylic acid derivatives and morpholine-containing alkylating agents. Key steps include:

- Acylation : Coupling the furan acryloyl group to the pyrrolone core using acid chlorides or coupling agents like DCC (dicyclohexylcarbodiimide) .

- Alkylation : Introducing the 3-morpholinopropyl group via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization focuses on temperature control (0–60°C), solvent selection (polar aprotic solvents for SN2 reactions), and catalyst loading (e.g., 10 mol% DMAP for acylation) .

Basic: Which spectroscopic and computational methods are critical for structural confirmation?

Answer:

- NMR : H and C NMR identify substituent integration (e.g., methoxyphenyl protons at δ 6.7–7.2 ppm) and stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 509.22) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the furan acryloyl group .

- Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict stability of the (E)-configuration .

Basic: What functional groups contribute to its biological activity?

Answer:

Key pharmacophores include:

- 3-Hydroxy-pyrrolone : Chelates metal ions in enzymatic active sites (e.g., kinases) .

- Furan acryloyl group : Enhances π-π stacking with aromatic residues in target proteins .

- 3-Morpholinopropyl : Improves solubility and membrane permeability via tertiary amine protonation .

- 3-Methoxyphenyl : Modulates lipophilicity and receptor binding affinity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

Answer:

Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Identify tautomeric shifts (e.g., enol proton resonance at δ 12.5 ppm disappearing at 40°C) .

- Isotopic labeling : N or C labeling clarifies ambiguous couplings .

- 2D-COSY/TOCSY : Differentiate overlapping signals from morpholine and pyrrolone protons .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or morpholine (e.g., piperazine substitution) groups .

- Bioactivity assays : Test against enzyme targets (e.g., COX-2 inhibition) or cell lines (e.g., IC in cancer models) .

- Computational docking : Use AutoDock Vina to predict binding modes with homology-modeled receptors .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor decomposition via HPLC at 254 nm .

- Thermal stability : TGA/DSC analysis identifies decomposition points (>200°C indicates solid-state stability) .

- Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify CYP450-mediated oxidation .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability (F%) in rodent models .

- Metabolite identification : HR-MS/MS detects hydroxylated or glucuronidated metabolites .

- Tissue distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target organs .

Advanced: What computational tools predict off-target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.